molecular formula C6H7IN2O B11795843 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B11795843
M. Wt: 250.04 g/mol
InChI Key: XECWVGLGIBTQIO-UHFFFAOYSA-N
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Description

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C6H6IN2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an iodine atom at the 4-position and a methyl group at the nitrogen atom makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide typically involves the iodination of N-methyl-1H-pyrrole-2-carboxamide. One common method includes the reaction of N-methyl-1H-pyrrole-2-carboxamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like Pd/C and hydrogen gas.

Major Products:

    Substitution: Formation of N-methyl-1H-pyrrole-2-carboxamide derivatives with different substituents at the 4-position.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-methyl-1H-pyrrole-2-carboxamide.

Scientific Research Applications

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized pyrrole derivatives.

Mechanism of Action

The mechanism of action of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its iodine and carboxamide functional groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
  • Methyl 4-iodo-1H-pyrrole-2-carboxylate

Comparison: 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

4-iodo-N-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10)

InChI Key

XECWVGLGIBTQIO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CN1)I

Origin of Product

United States

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